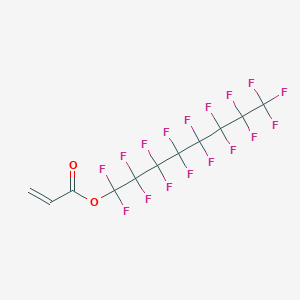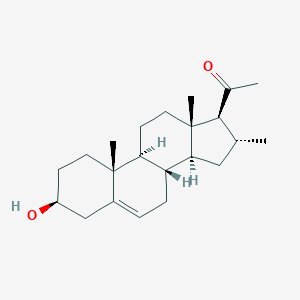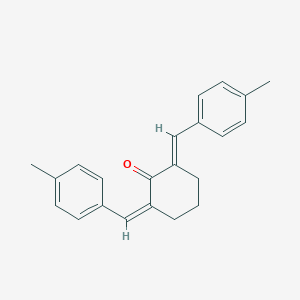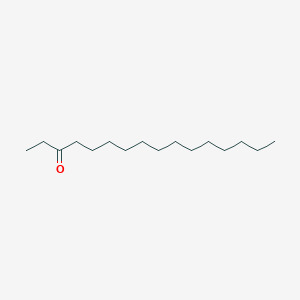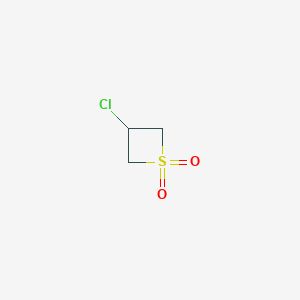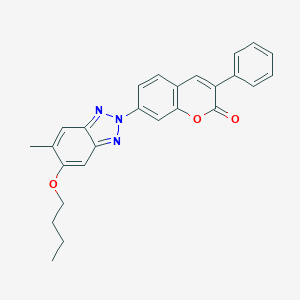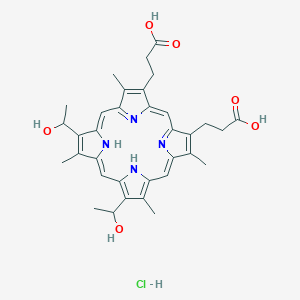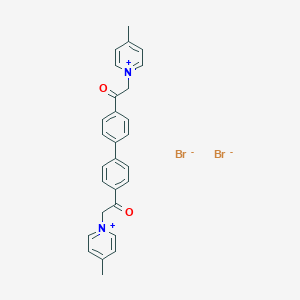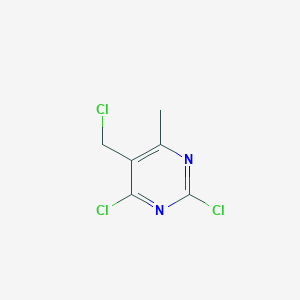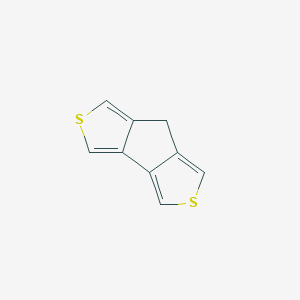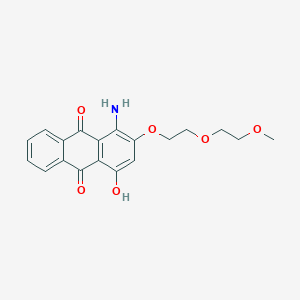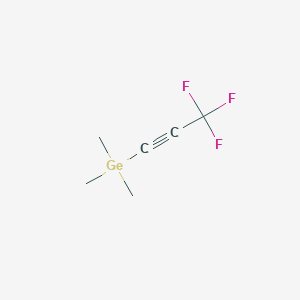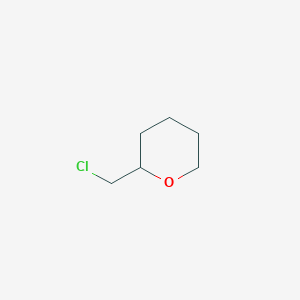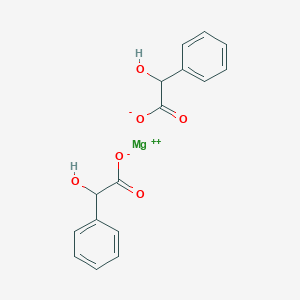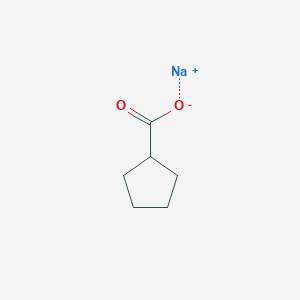
Sodium cyclopentane carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclopentane carboxylate is a white crystalline powder that is widely used in the field of organic chemistry. It is also known as sodium cyclopentanecarboxylate, and its molecular formula is C6H9NaO2. Sodium cyclopentane carboxylate is a carboxylate salt that is formed by the reaction of cyclopentanecarboxylic acid with sodium hydroxide. It is soluble in water and has a melting point of 180-182°C.
Wirkmechanismus
The mechanism of action of sodium cyclopentane carboxylate as a catalyst is based on its ability to activate the carbonyl group of the substrate. This activation leads to the formation of an intermediate that can undergo further reactions to form the desired product. The carboxylate ion of sodium cyclopentane carboxylate acts as a nucleophile, attacking the carbonyl group and forming a tetrahedral intermediate.
Biochemical and Physiological Effects:
Sodium cyclopentane carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also not known to be a skin sensitizer or an inhalation hazard.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using sodium cyclopentane carboxylate as a catalyst in lab experiments include its low toxicity, low cost, and ease of handling. It is also a highly effective catalyst for a wide range of organic reactions. However, its limitations include its low solubility in non-polar solvents and its sensitivity to moisture.
Zukünftige Richtungen
There are several future directions for the study of sodium cyclopentane carboxylate. One area of research is the development of new synthetic methods that utilize this catalyst. Another area of research is the study of its mechanism of action and the development of new catalysts based on its structure. Additionally, the use of sodium cyclopentane carboxylate in the synthesis of pharmaceuticals and other high-value chemicals is an area of potential future research.
Synthesemethoden
The synthesis of sodium cyclopentane carboxylate can be achieved through several methods. One of the most common methods involves the reaction of cyclopentanecarboxylic acid with sodium hydroxide. The reaction takes place in water, and the resulting product is then purified through crystallization. Another method involves the reaction of cyclopentanone with sodium hydroxide, followed by the addition of carbon dioxide to form the carboxylate salt.
Wissenschaftliche Forschungsanwendungen
Sodium cyclopentane carboxylate has been extensively studied for its various scientific research applications. One of the most significant applications is its use as a catalyst in organic reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and lactones.
Eigenschaften
CAS-Nummer |
17273-89-1 |
|---|---|
Produktname |
Sodium cyclopentane carboxylate |
Molekularformel |
C6H9NaO2 |
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
sodium;cyclopentanecarboxylate |
InChI |
InChI=1S/C6H10O2.Na/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
QPNSTCMKRGAEFT-UHFFFAOYSA-M |
Isomerische SMILES |
C1CCC(C1)C(=O)[O-].[Na+] |
SMILES |
C1CCC(C1)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1CCC(C1)C(=O)[O-].[Na+] |
Andere CAS-Nummern |
17273-89-1 |
Synonyme |
SODIUM CYCLOPENTANE CARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



